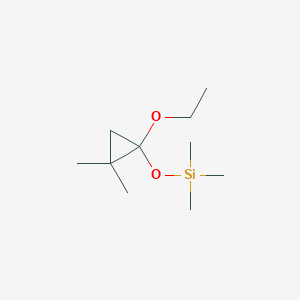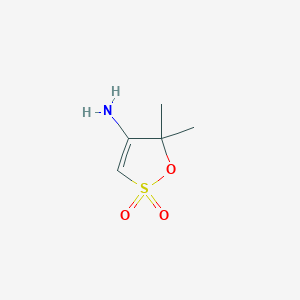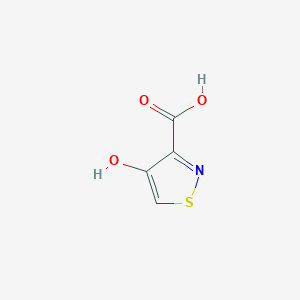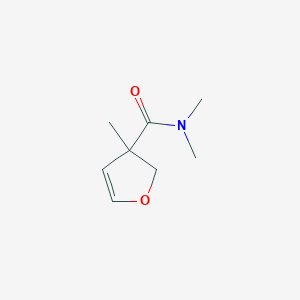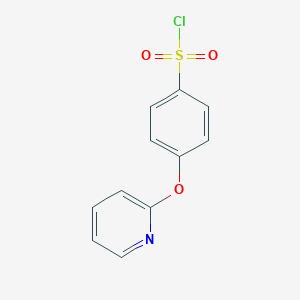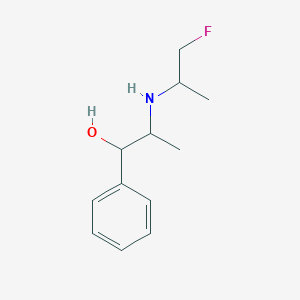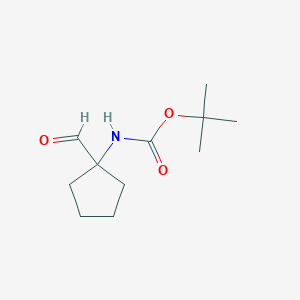
4-(甲磺酰基)苯硼酸
描述
4-(Methanesulfinyl)benzeneboronic acid is a chemical compound with the CAS Number: 166386-48-7 . It has a molecular weight of 184.02 and its IUPAC name is 4-(methylsulfinyl)phenylboronic acid . The compound is used in research and development .
Synthesis Analysis
The synthesis of 4-(Methanesulfinyl)benzeneboronic acid can be achieved from 4-(Methylthio)phenylboronic acid . It is also used as a reagent for sequential Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular formula of 4-(Methanesulfinyl)benzeneboronic acid is C7H9BO3S . The InChI Code is 1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 .Chemical Reactions Analysis
4-(Methanesulfinyl)benzeneboronic acid is used in sequential Suzuki cross-coupling reactions . It is also involved in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis
The melting point of 4-(Methanesulfinyl)benzeneboronic acid is 178-180°C . Its boiling point is predicted to be 416.8±47.0 °C , and its density is predicted to be 1.37±0.1 g/cm3 . The compound has a pKa of 7.72±0.10 (Predicted) .科学研究应用
Sensing Applications
Boronic acids: are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample. For instance, a fluorescent sensor combining boronic acid and pyrene has been studied for use as a sensor for catechol and its amino-derivatives .
Biological Labelling and Protein Manipulation
The interaction of boronic acids with proteins allows for significant applications in biological labelling and protein manipulation. This includes the development of novel methodologies for cell labelling and the manipulation of proteins, which can be crucial for understanding biological processes and disease mechanisms .
Therapeutic Development
Boronic acids’ key interaction with diols also extends to the development of therapeutics. They have been utilized in the creation of compounds that can interfere with signaling pathways, inhibit enzymes, and serve as cell delivery systems. This makes them valuable tools in the design of new drugs and therapeutic agents .
Separation Technologies
In the field of separation technologies, boronic acids have been employed for the electrophoresis of glycated molecules. Their unique properties allow for the selective separation of complex mixtures, which is essential in both analytical chemistry and the purification of biological compounds .
Material Science
Boronic acids are used as building materials for microparticles in analytical methods and in polymers for the controlled release of insulin. Their structural versatility and reactivity make them suitable for creating advanced materials with specific properties, such as responsiveness to biological stimuli .
Catalysis and Synthesis
Boronic acids, including derivatives like (4-(Methylsulfinyl)phenyl)boronic acid, play a role in catalysis and synthetic chemistry. They are involved in cross-coupling reactions and can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions. This highlights their importance in the synthesis of complex organic molecules .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(4-methylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTGALZTDVXUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378530 | |
| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfinyl)phenyl)boronic acid | |
CAS RN |
166386-48-7 | |
| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


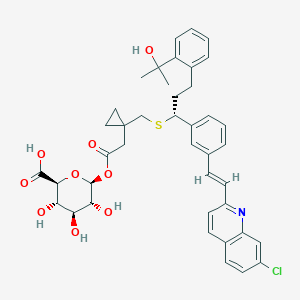


![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)
